molecular formula C33H34 B8594138 3,6-DI-Tert-butyl-2,7-diphenyl-9H-fluorene CAS No. 906097-52-7

3,6-DI-Tert-butyl-2,7-diphenyl-9H-fluorene

Cat. No. B8594138
M. Wt: 430.6 g/mol
InChI Key: JITKHUFRIZTKNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08017705B2

Procedure details

In a nitrogen atmosphere, 8.15 g (18.7 mmol) of 2,7-dibromo-3,6-di-tert-butyl-fluorene and 1.08 g (0.93 mmol) of Pd(PPh3) were added to a 300 mL three-neck flask, and then 120 mL of dehydrated 1,2-dimethoxyethane was added and the mixture was stirred at room temperature for 20 min. To the solution obtained, 20 mL of ethanol solution containing 5.01 g (41.1 mmol) of phenyl boric acid was added and the mixture was stirred at room temperature for 20 min, and then 37.4 mL (74.8 mmol) of a 2.0 mol/L sodium carbonate aqueous solution was added. Thereafter, the mixture was refluxed while heating for 18 hr and cooled spontaneously, and then quenched with dilute hydrochloric acid in an ice bath. The soluble part was extracted by adding ether, and the organic layer was washed with a saturated sodium hydrogen carbonate aqueous solution twice, with water twice and with saturated brine twice, and then dried with magnesium sulfate. Thereafter, the solvent was distilled off and the resulting solid was separated with a column chromatography to prepare an aimed product (in an amount of 4.36 g in a yield of 54%). The identification of the aimed product was carried out by 1H-NMR and FD-MS spectrum.
Quantity
8.15 g
Type
reactant
Reaction Step One
[Compound]
Name
Pd(PPh3)
Quantity
1.08 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
5.01 g
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Four
Yield
54%

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:14]([C:15]([CH3:18])([CH3:17])[CH3:16])=[CH:13][C:12]2[C:11]3[C:6](=[CH:7][C:8](Br)=[C:9]([C:19]([CH3:22])([CH3:21])[CH3:20])[CH:10]=3)[CH2:5][C:4]=2[CH:3]=1.CO[CH2:26][CH2:27]OC.[C:30]1(OB(O)O)[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=1.C(=O)([O-])[O-].[Na+].[Na+]>C(O)C>[C:30]1([C:2]2[C:14]([C:15]([CH3:17])([CH3:18])[CH3:16])=[CH:13][C:12]3[C:11]4[C:6](=[CH:7][C:8]([C:27]5[CH:26]=[CH:4][CH:3]=[CH:2][CH:14]=5)=[C:9]([C:19]([CH3:20])([CH3:22])[CH3:21])[CH:10]=4)[CH2:5][C:4]=3[CH:3]=2)[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
8.15 g
Type
reactant
Smiles
BrC1=CC=2CC3=CC(=C(C=C3C2C=C1C(C)(C)C)C(C)(C)C)Br
Name
Pd(PPh3)
Quantity
1.08 g
Type
reactant
Smiles
Step Two
Name
Quantity
120 mL
Type
reactant
Smiles
COCCOC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Four
Name
Quantity
5.01 g
Type
reactant
Smiles
C1(=CC=CC=C1)OB(O)O
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To the solution obtained
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 20 min
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
Thereafter, the mixture was refluxed
TEMPERATURE
Type
TEMPERATURE
Details
while heating for 18 hr
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled spontaneously
CUSTOM
Type
CUSTOM
Details
quenched with dilute hydrochloric acid in an ice bath
EXTRACTION
Type
EXTRACTION
Details
The soluble part was extracted
ADDITION
Type
ADDITION
Details
by adding ether
WASH
Type
WASH
Details
the organic layer was washed with a saturated sodium hydrogen carbonate aqueous solution twice
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with water twice and with saturated brine twice, and then dried with magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
Thereafter, the solvent was distilled off
CUSTOM
Type
CUSTOM
Details
the resulting solid was separated with a column chromatography
CUSTOM
Type
CUSTOM
Details
to prepare an aimed product (in an amount of 4.36 g in a yield of 54%)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=CC=2CC3=CC(=C(C=C3C2C=C1C(C)(C)C)C(C)(C)C)C1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 54%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.